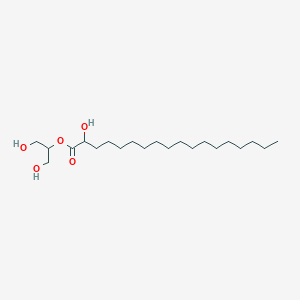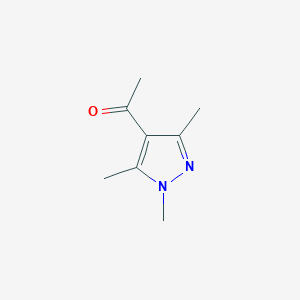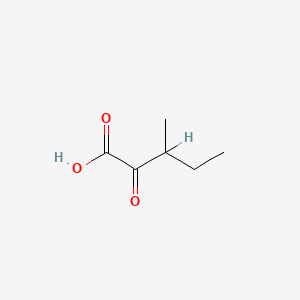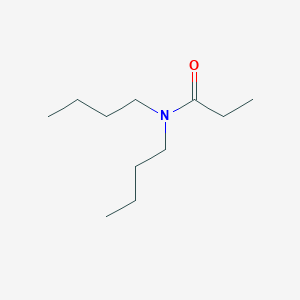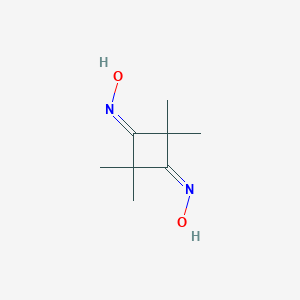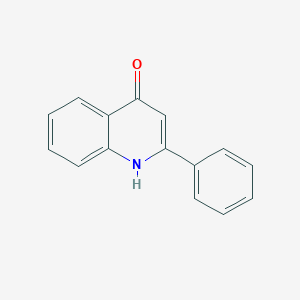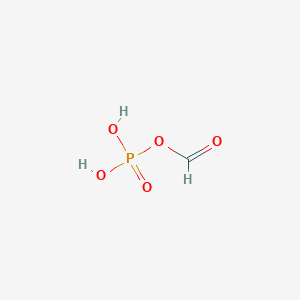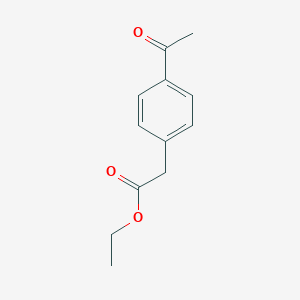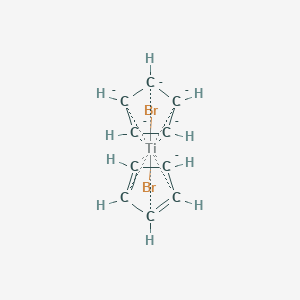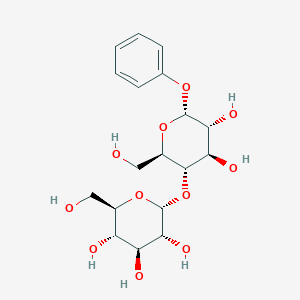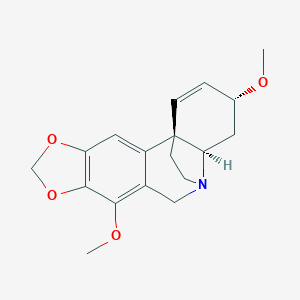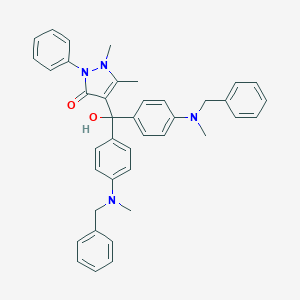
Chromopyrazole II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromopyrazole II is a heterocyclic organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in scientific research. It is a member of the pyrazole family of compounds and has been extensively studied for its various biological and pharmacological activities.
Wirkmechanismus
The mechanism of action of Chromopyrazole II is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression and cell growth. It also inhibits the activity of protein kinases, which are involved in various cellular processes, including cell division and differentiation.
Biochemische Und Physiologische Effekte
Chromopyrazole II has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the expression of various genes involved in disease progression. The compound has been investigated for its potential to improve cognitive function and memory, reduce inflammation, and prevent oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Chromopyrazole II has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and low toxicity. However, the compound has some limitations, including its low solubility in water and limited stability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
Zukünftige Richtungen
There are several future directions for research on Chromopyrazole II, including investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, and optimizing its synthesis method. The compound can also be modified to enhance its biological and pharmacological activities and improve its solubility and stability. Further studies are needed to fully understand the potential of Chromopyrazole II for scientific research and its applications in medicine and other fields.
Synthesemethoden
The synthesis of Chromopyrazole II involves the reaction of 3,5-dimethylpyrazole with chromene-2-carbaldehyde in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product. The synthesis method has been optimized to produce Chromopyrazole II in high yields and purity, making it suitable for various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Chromopyrazole II has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The compound has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
Eigenschaften
CAS-Nummer |
1433-79-0 |
|---|---|
Produktname |
Chromopyrazole II |
Molekularformel |
C40H40N4O2 |
Molekulargewicht |
608.8 g/mol |
IUPAC-Name |
4-[bis[4-[benzyl(methyl)amino]phenyl]-hydroxymethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C40H40N4O2/c1-30-38(39(45)44(43(30)4)37-18-12-7-13-19-37)40(46,33-20-24-35(25-21-33)41(2)28-31-14-8-5-9-15-31)34-22-26-36(27-23-34)42(3)29-32-16-10-6-11-17-32/h5-27,46H,28-29H2,1-4H3 |
InChI-Schlüssel |
BWNUYVGJRXKHPE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=C(C=C3)N(C)CC4=CC=CC=C4)(C5=CC=C(C=C5)N(C)CC6=CC=CC=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



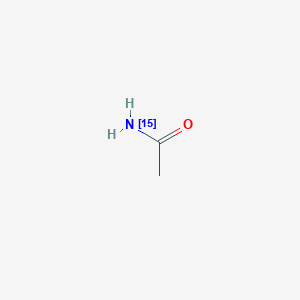
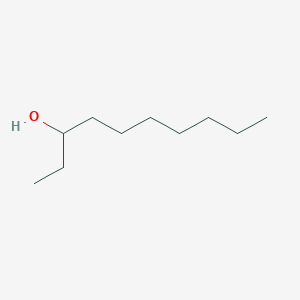
![4-[2-(1H-indol-3-yl)ethylselanyl]butanoic acid](/img/structure/B75511.png)
